4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride
Overview
Description
4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride is not fully understood, but it is thought to involve interactions with specific biological targets. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its observed effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to interact with specific proteins. This compound has also been shown to have cytotoxic effects on certain cell types, making it an interesting target for further investigation in the context of cancer research.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride in lab experiments include its relatively simple synthesis method, its well-characterized properties, and its ability to interact with specific biological targets. However, there are also some limitations associated with this compound, including its potential toxicity and the need for careful handling and disposal procedures.
Future Directions
There are many potential future directions for research on 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride, including its use as a tool for investigating the mechanisms of action of various biological processes, its potential applications in cancer research, and its potential as a therapeutic agent for a range of diseases. Further studies are needed to fully understand the mechanisms of action of this compound and to explore its potential applications in a range of research areas.
Scientific Research Applications
4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride has been used in a range of scientific research applications, including as a reagent in organic synthesis and as a tool for investigating the mechanisms of action of various biological processes. This compound has been shown to have a range of interesting properties, including its ability to inhibit certain enzymes and to interact with specific proteins.
properties
IUPAC Name |
4-chloro-1-(chloromethyl)pyrazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2.ClH/c5-3-8-2-4(6)1-7-8;/h1-2H,3H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTGQNYVYONETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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